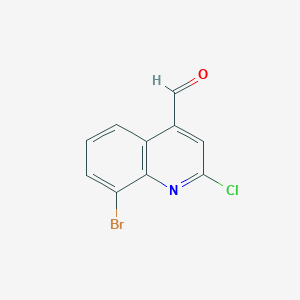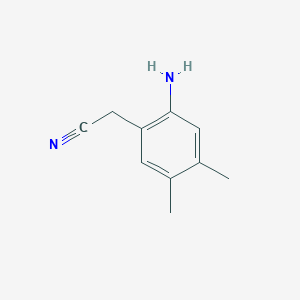
2-(2-Amino-4,5-dimethylphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-4,5-dimethylphenyl)acetonitrile is an organic compound with the molecular formula C10H12N2 It features an aromatic ring substituted with amino and dimethyl groups, and a nitrile group attached to an acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
-
Aromatic Nitration and Reduction: : The synthesis of 2-(2-Amino-4,5-dimethylphenyl)acetonitrile can begin with the nitration of 2,4-dimethylphenylacetonitrile to introduce a nitro group. This is typically achieved using a mixture of concentrated nitric and sulfuric acids. The nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
-
Amination: : Another method involves the direct amination of 2,4-dimethylphenylacetonitrile using ammonia or an amine source under high temperature and pressure, often in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. Continuous flow reactors may be employed to ensure efficient mixing and heat management, which are crucial for handling exothermic nitration reactions. The reduction step is often carried out in hydrogenation reactors with appropriate safety measures to handle hydrogen gas.
化学反应分析
Types of Reactions
-
Oxidation: : The amino group in 2-(2-Amino-4,5-dimethylphenyl)acetonitrile can undergo oxidation to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions. For instance, halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Chlorine or bromine in the presence of iron(III) chloride as a catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Halogenated derivatives of the aromatic ring.
科学研究应用
Chemistry
2-(2-Amino-4,5-dimethylphenyl)acetonitrile is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its analogs could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its functional groups allow for various chemical modifications, making it versatile for material science applications.
作用机制
The mechanism of action of 2-(2-Amino-4,5-dimethylphenyl)acetonitrile depends on its specific application. In drug development, its activity would be determined by its interaction with biological targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the nitrile group can participate in polar interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(2-Amino-3,4-dimethylphenyl)acetonitrile
- 2-(2-Amino-4,5-dimethylphenyl)propionitrile
- 2-(2-Amino-4,5-dimethylphenyl)butyronitrile
Uniqueness
2-(2-Amino-4,5-dimethylphenyl)acetonitrile is unique due to the specific positioning of its amino and dimethyl groups, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC 名称 |
2-(2-amino-4,5-dimethylphenyl)acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-7-5-9(3-4-11)10(12)6-8(7)2/h5-6H,3,12H2,1-2H3 |
InChI 键 |
DYNMUKCYVJLVTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C)N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)

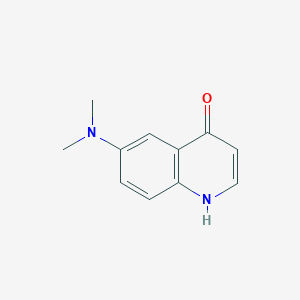
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)
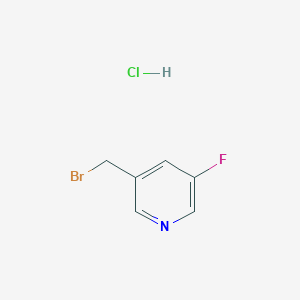
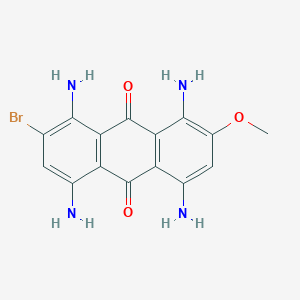
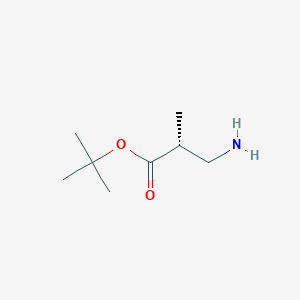
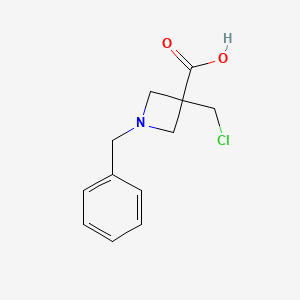
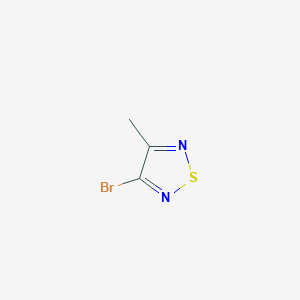
![7-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13130127.png)
